molecular formula C8H11N3O3 B1338058 C8H11N3O3

C8H11N3O3

Cat. No.: B1338058
M. Wt: 197.19 g/mol
InChI Key: XCQKZZQFFMOPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C8H11N3O3 is a heterocyclic organic compound that features a pyrimidine ring substituted with a dimethylamino group, a methoxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C8H11N3O3 typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino and methoxy groups. The carboxylic acid group is then introduced through carboxylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

C8H11N3O3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

C8H11N3O3 has several applications in scientific research:

Mechanism of Action

The mechanism of action of C8H11N3O3 involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and carboxylic acid groups can engage in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-4-methoxy-5-pyrimidinecarboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    2-(Dimethylamino)-4-methoxy-5-pyrimidinecarboxylate: An ester derivative of the compound.

    2-(Dimethylamino)-4-methoxy-5-pyrimidinecarboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.

Uniqueness

C8H11N3O3 is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-(dimethylamino)-4-methoxypyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H11N3O3/c1-11(2)8-9-4-5(7(12)13)6(10-8)14-3/h4H,1-3H3,(H,12,13)

InChI Key

XCQKZZQFFMOPPM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C(=N1)OC)C(=O)O

Origin of Product

United States

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